19-chloro-17-methylsulfanyl-5,8-dioxa-14-thia-1,12,16,18-tetrazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2,4(9),10,12,15(20),16,18-heptaen-21-ol
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Overview
Description
4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol is a complex heterocyclic compound. This compound features a unique structure that combines multiple heterocyclic rings, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol involves multiple steps. The process typically starts with the preparation of the core benzimidazole structure, followed by the introduction of the thiazine and dioxin rings. The final step involves the chlorination and methylsulfanyl substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom or to alter the oxidation state of the sulfur atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted derivatives .
Scientific Research Applications
4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar core structure and are also investigated for their potential therapeutic applications.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
4-Chloro-2-(methylsulfanyl)-9,10-dihydro-5h-[1,4]dioxino[2,3-f]pyrimido[5’,4’:5,6][1,3]thiazino[3,2-a]benzimidazol-5-ol is unique due to its combination of multiple heterocyclic rings and the presence of both chlorine and methylsulfanyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H11ClN4O3S2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
19-chloro-17-methylsulfanyl-5,8-dioxa-14-thia-1,12,16,18-tetrazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-2,4(9),10,12,15(20),16,18-heptaen-21-ol |
InChI |
InChI=1S/C15H11ClN4O3S2/c1-24-14-18-11(16)10-12(19-14)25-15-17-6-4-8-9(23-3-2-22-8)5-7(6)20(15)13(10)21/h4-5,13,21H,2-3H2,1H3 |
InChI Key |
MXLUJTLTXGBJCS-UHFFFAOYSA-N |
SMILES |
CSC1=NC2=C(C(N3C4=CC5=C(C=C4N=C3S2)OCCO5)O)C(=N1)Cl |
Canonical SMILES |
CSC1=NC2=C(C(N3C4=CC5=C(C=C4N=C3S2)OCCO5)O)C(=N1)Cl |
Origin of Product |
United States |
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